molecular formula C12H12N2O B1525414 N-(1-cyanocyclobutyl)benzamide CAS No. 1306604-17-0

N-(1-cyanocyclobutyl)benzamide

Cat. No.: B1525414
CAS No.: 1306604-17-0
M. Wt: 200.24 g/mol
InChI Key: LLAQLGZLXTVCPA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)benzamide is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This benzamide derivative features a cyano group attached to a cyclobutyl ring, a structure captured by the SMILES notation C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2 . Compounds within this class of N-acylated aminocarbonitriles are of significant interest in medicinal chemistry and drug discovery. They are recognized as a well-known class of mechanism-based inhibitors for serine and cysteine proteases . The carbonitrile (cyano) group acts as an electrophilic warhead, capable of forming covalent, reversible bonds with the active site of these enzymes, which strongly contributes to a molecule's target affinity . This mechanism is shared by several clinical and preclinical protease inhibitors, making such structures valuable for research in activity-based protein profiling (ABPP) and the development of novel therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-cyanocyclobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAQLGZLXTVCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Cyanocyclobutyl Benzamide

Direct Condensation Approaches for N-Acylated α-Aminonitriles

Direct condensation, often a one-pot reaction, is a straightforward method for synthesizing N-acylated α-aminonitriles. This approach involves the reaction of a ketone, an amide, and a cyanide source, often under the influence of a catalyst.

Strecker Reaction Variants Utilizing Amides

The Strecker reaction, traditionally a three-component condensation of an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source, has been adapted to utilize amides in place of amines. wikipedia.orgnih.gov This modification directly yields N-acylated α-aminonitriles, such as N-(1-cyanocyclobutyl)benzamide, from cyclobutanone, benzamide (B126), and a cyanide source. The reaction proceeds through the formation of an N-acylimine intermediate, which is then attacked by a cyanide ion. wikipedia.orgnih.gov

A variety of catalysts have been explored to facilitate the amide-based Strecker reaction. While the traditional Strecker synthesis is often promoted by acid, investigations into variants for N-acylated α-aminonitriles have explored both Lewis acids and organocatalysts. nih.govorganic-chemistry.org For instance, catalysts such as bismuth(III) bromide have been shown to be effective in similar reactions. acs.org However, for the synthesis of a closely related compound, N-(1-cyanocyclobutyl)-2-phenylacetamide, it was observed that the reaction can proceed efficiently without the addition of a catalyst when using potassium cyanide as the cyanide source. acs.org This suggests that for certain substrates like cyclobutanone, the inherent reactivity of the starting materials under appropriate conditions may be sufficient to drive the reaction to completion.

Catalyst SystemSubstrate ScopeReported EfficacyReference
No Catalyst (KCN)Cyclobutanone, PhenylacetamideOptimal for specific substrates acs.org
Bismuth(III) BromideGeneral Aldehydes/KetonesEffective Lewis acid catalyst acs.org
QuinineGeneral AldehydesOrganocatalyst, moderate efficacy acs.org
N-benzylquininium bromideGeneral AldehydesPhase-transfer catalyst, moderate efficacy acs.org

The choice of solvent plays a critical role in the outcome of the condensation reaction, influencing reaction rates and yields. A study on the synthesis of N-acylated α-aminonitriles revealed a broad solvent tolerance when using potassium cyanide. acs.org Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343) have been investigated. acs.org For the synthesis of N-(1-cyanocyclobutyl)-2-phenylacetamide, a mixture of solvents or the use of a single appropriate solvent can be effective, highlighting the robustness of the reaction conditions. acs.org The optimization of the solvent system is often crucial for maximizing the yield and purity of the desired product.

SolventEffect on ReactionReference
DMFGood solvent for KCN, promotes reaction acs.org
DMSOGood solvent for KCN, promotes reaction acs.org
MethanolProtic solvent, can participate in side reactions acs.org
AcetonitrileAprotic polar solvent, effective for the reaction acs.org
THFAprotic solvent, shows good results acs.org
DCMAprotic solvent, effective for the reaction acs.org
TolueneNonpolar solvent, can be used acs.org

The choice of cyanide source is a key parameter in the Strecker-type synthesis of N-acylated α-aminonitriles. Various cyanide reagents have been utilized, including potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). acs.orgnih.gov In the synthesis of N-acylated α-aminonitriles from sulfone precursors, potassium cyanide was found to be the optimal cyanide source, providing high yields across a range of solvents. acs.org Conversely, under the same conditions, trimethylsilyl cyanide (TMSCN) was found to be ineffective, yielding no desired product. acs.org The efficacy of the cyanide source is dependent on its solubility, nucleophilicity, and compatibility with the other reactants and the solvent system.

Cyanide SourceEfficacyCommentsReference
Potassium Cyanide (KCN)HighOptimal for sulfone-based N-acylimine generation acs.org
Sodium Cyanide (NaCN)Moderate to HighAlternative to KCN nih.gov
Trimethylsilyl Cyanide (TMSCN)Low to NoneIneffective in certain protocols for N-acylated aminonitriles acs.org
Acetone CyanohydrinLow to NoneDid not yield the desired product in tested conditions acs.org

Scope and Limitations of Direct Condensation for Cyclobutyl Analogs

While direct condensation is an attractive approach, its application to cyclobutyl analogs like this compound has its limitations. The direct three-component condensation of cyclobutanone, an amide, and a cyanide source can be challenging. A study attempting the direct condensation of an aldehyde, an amide, and a cyanide source found that this approach was largely unsuccessful for carboxamides. nih.gov This has led to the exploration of alternative strategies, such as those involving the stabilization of the N-acylimine intermediate. For the synthesis of N-(1-cyanocyclobutyl)-2-phenylacetamide, a two-step approach starting from a sulfone intermediate was employed, suggesting that direct condensation may not be the most efficient route for this class of compounds. acs.org

Strategies Involving N-Acylimine Intermediate Stabilization

To overcome the challenges of direct condensation, strategies that involve the in-situ generation and stabilization of N-acylimine intermediates have been developed. These reactive intermediates are key to the formation of the desired N-acylated α-aminonitriles. nih.gov

One effective strategy involves the reaction of an aldehyde or ketone with an amide in the presence of a sulfinic acid, such as p-toluenesulfinic acid. nih.gov This forms a stable sulfone adduct, which can be isolated. In a subsequent step, this sulfone can be treated with a cyanide source, like potassium cyanide, to generate the N-acylimine intermediate in situ, which is then trapped by the cyanide ion to form the final product. nih.govacs.org This two-step approach was successfully used to synthesize N-(1-cyanocyclobutyl)-2-phenylacetamide, demonstrating its applicability to cyclobutyl systems. acs.org

Another approach to stabilize the N-acylimine intermediate involves the use of benzotriazole (B28993). nih.gov The adduct formed with benzotriazole can be subsequently converted to the corresponding α-aminonitrile. These methods that rely on the stabilization of the N-acylimine intermediate offer a more controlled and often higher-yielding route to N-acylated α-aminonitriles compared to direct condensation, particularly for less reactive substrates. nih.gov

Two-Step Synthetic Routes via Sulfone Intermediates

Information regarding a two-step synthetic route for this compound that proceeds via a sulfone intermediate is not available in the reviewed literature.

One-Pot and Telescoping Protocols

While one-pot and telescoping protocols are efficient strategies in chemical synthesis, their specific application to the production of this compound has not been detailed in published research.

Mechanistic Considerations in Acylimine Stabilization

The role and mechanistic details of acylimine stabilization in the synthesis of this compound are not described in the available scientific literature.

Green Chemistry Principles in this compound Synthesis

A discussion of green chemistry principles can be held in a general sense for amide synthesis. However, specific data relating to the synthesis of this compound is unavailable.

Atom Economy and Reaction Efficiency

Without established synthetic routes for this compound, a calculation of atom economy and reaction efficiency cannot be performed.

Catalyst and Solvent Minimization Strategies

Specific strategies for catalyst and solvent minimization in the synthesis of this compound have not been documented.

Comparative Analysis of Synthetic Routes to this compound

Due to the lack of published synthetic routes for this compound, a comparative analysis cannot be conducted.

Reactivity and Chemical Transformations of N 1 Cyanocyclobutyl Benzamide

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can participate in several important chemical reactions, including hydrolysis, reduction, and addition reactions.

The hydrolysis of the nitrile group in N-(1-cyanocyclobutyl)benzamide can be controlled to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Under milder acidic or basic conditions, the nitrile functionality can undergo partial hydrolysis to produce 1-benzamido-cyclobutanecarboxamide. This reaction involves the addition of a single water molecule across the carbon-nitrogen triple bond.

Complete Hydrolysis to Carboxylic Acid: In the presence of stronger acids or bases and typically with the application of heat, the hydrolysis reaction can proceed to completion. This results in the formation of 1-benzamido-cyclobutanecarboxylic acid and ammonia (B1221849) or an ammonium salt.

Reaction ConditionProduct
Mild Acid or Base1-benzamido-cyclobutanecarboxamide
Strong Acid or Base, Heat1-benzamido-cyclobutanecarboxylic acid

The nitrile group is readily reduced to a primary amine, a fundamental transformation in organic synthesis.

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst, such as palladium, platinum, or Raney nickel, often under pressure, to yield (1-(aminomethyl)cyclobutyl)benzamide.

Chemical Reduction: Potent reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective in converting the nitrile to the primary amine.

The Pinner reaction provides a classical route for the conversion of nitriles to amidines.

Formation of an Imino Ether: The nitrile group of this compound is first treated with an alcohol in the presence of a strong acid like hydrogen chloride to form an imino ether hydrochloride, also known as a Pinner salt.

Amination: Subsequent reaction of the Pinner salt with ammonia or a primary or secondary amine leads to the formation of the corresponding amidine derivative.

The nitrile group serves as a valuable building block for the synthesis of various nitrogen-containing heterocyclic rings.

Tetrazole Formation: A common transformation is the [3+2] cycloaddition reaction with an azide, such as sodium azide, often catalyzed by a Lewis acid or an ammonium salt. This reaction produces a tetrazole ring, yielding a benzamide (B126) derivative with a tetrazolyl-cyclobutyl moiety.

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. The initial addition product is an imine salt, which upon aqueous workup, hydrolyzes to form a ketone. This allows for the formation of a new carbon-carbon bond and the introduction of a keto group.

Reactions Involving the Amide Functional Group

The amide functional group (-CONH-) in this compound is generally more stable and less reactive than the nitrile group. However, it can undergo specific transformations under more forcing conditions.

Hydrolysis: The amide bond can be cleaved by hydrolysis under strong acidic or basic conditions, typically requiring elevated temperatures. This reaction would break the molecule into benzoic acid and 1-aminocyclobutanecarbonitrile (B1279541).

Reduction: The amide can be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the benzamide portion of the molecule into a benzylamine, resulting in the formation of N-(1-cyanocyclobutyl)benzylamine.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the amide group in this compound is a potential nucleophile for alkylation and acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved under basic conditions. The amide is first deprotonated with a suitable base to form the corresponding amidate anion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent is crucial to the success of the reaction, with common systems including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reactivity of the alkyl halide also plays a significant role, with primary alkyl iodides and bromides being the most effective electrophiles. nih.govescholarship.orgmdpi.com

A general scheme for the N-alkylation is as follows:

Deprotonation: this compound + Base → [N-(1-cyanocyclobutyl)benzamidate]⁻

Nucleophilic Attack: [N-(1-cyanocyclobutyl)benzamidate]⁻ + R-X → N-alkyl-N-(1-cyanocyclobutyl)benzamide + X⁻

Reagents and Conditions for N-Alkylation
Alkylating Agents Primary alkyl halides (e.g., CH₃I, CH₃CH₂Br)
Bases Sodium hydride (NaH), Potassium hydroxide (KOH)
Solvents Dimethylformamide (DMF), Tetrahydrofuran (THF)
General Conditions Anhydrous, inert atmosphere (e.g., N₂ or Ar)

N-Acylation: Similarly, an acyl group can be introduced at the amide nitrogen. This transformation typically involves the reaction of the amide with an acylating agent such as an acid chloride or anhydride in the presence of a base. The base serves to deprotonate the amide, increasing its nucleophilicity. Common bases for this transformation include sodium hydride or strong non-nucleophilic bases like lithium diisopropylamide (LDA). arkat-usa.orgresearchgate.netresearchgate.net

The reaction proceeds as follows: this compound + R-COCl + Base → N-acyl-N-(1-cyanocyclobutyl)benzamide + Base·HCl

Reagents and Conditions for N-Acylation
Acylating Agents Acid chlorides (e.g., CH₃COCl), Anhydrides (e.g., (CH₃CO)₂O)
Bases Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Solvents Tetrahydrofuran (THF), Dichloromethane (B109758) (CH₂Cl₂)
General Conditions Anhydrous, low temperature to control reactivity

Amide Cleavage Reactions

The amide bond in this compound can be cleaved under hydrolytic conditions (acidic or basic) or through reductive cleavage.

Hydrolytic Cleavage:

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) at elevated temperatures will lead to the cleavage of the amide bond, yielding benzoic acid and 1-aminocyclobutanecarbonitrile. The nitrile group may also be susceptible to hydrolysis under these conditions, ultimately yielding 1-aminocyclobutanecarboxylic acid.

Basic Hydrolysis: Saponification with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, followed by acidification, will also cleave the amide bond to produce a benzoate salt and 1-aminocyclobutanecarbonitrile.

Reductive Cleavage: Certain reducing agents can cleave the C-N bond of the amide. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide to an amine and an alcohol. However, the presence of the nitrile group would likely lead to its concurrent reduction to a primary amine. Selective cleavage of the amide bond without affecting the nitrile would require milder and more specific reagents. organic-chemistry.orgorganic-chemistry.org

Method Reagents Products
Acidic HydrolysisConcentrated HCl or H₂SO₄, H₂O, heatBenzoic acid + 1-aminocyclobutanecarbonitrile
Basic HydrolysisConcentrated NaOH or KOH, H₂O/ROH, heat, then H₃O⁺Benzoic acid + 1-aminocyclobutanecarbonitrile
Reductive CleavageLiAlH₄, then H₂OBenzyl alcohol + 1-(aminomethyl)cyclobutylamine

Transformations of the Cyclobutyl Ring System

The cyclobutyl ring, being a strained four-membered ring, can undergo reactions that lead to changes in the ring structure or functionalization of the ring itself.

Ring Expansion and Contraction Reactions

While specific examples for this compound are not documented, cyclobutane (B1203170) derivatives can undergo ring expansion or contraction under certain conditions. These transformations often involve the formation of reactive intermediates such as carbocations or radicals. For instance, treatment with certain reagents could potentially lead to a Wagner-Meerwein type rearrangement, expanding the four-membered ring to a five-membered cyclopentyl system. Conversely, ring contraction to a cyclopropylmethyl system is also a possibility, though generally less common for cyclobutanes compared to larger rings. rsc.orgnih.gov

Functionalization of the Cyclobutyl Core

Direct functionalization of the C-H bonds of the cyclobutyl ring is a challenging but possible transformation. nih.govnih.gov Modern methods involving transition-metal catalysis could potentially be employed to introduce new functional groups at the 2- or 3-positions of the cyclobutyl ring. For example, palladium-catalyzed C-H activation could lead to arylation, alkenylation, or alkynylation of the cyclobutyl core. nih.govnih.gov The directing ability of the amide or nitrile group could influence the regioselectivity of such reactions.

Mechanistic Studies of Key Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations.

Elucidation of Reaction Intermediates

For the transformations discussed, the identification of reaction intermediates would be key to understanding the mechanistic pathways.

N-Alkylation/Acylation: The key intermediate is the amidate anion , formed by the deprotonation of the amide nitrogen. Its formation can be confirmed by spectroscopic methods or by trapping experiments.

Amide Cleavage: In hydrolytic cleavage, a tetrahedral intermediate is formed by the nucleophilic attack of water or hydroxide on the amide carbonyl carbon. The collapse of this intermediate leads to the cleavage of the C-N bond.

Ring Transformations: Mechanistic studies of potential ring expansion or contraction would focus on identifying carbocationic intermediates . These could be generated, for example, by the loss of a leaving group from a functionalized cyclobutane precursor. The rearrangement of these carbocations would then lead to the observed ring-expanded or -contracted products.

Transformation Key Intermediate
N-Alkylation/N-AcylationAmidate anion
Amide HydrolysisTetrahedral intermediate
Ring Expansion/ContractionCarbocationic intermediates

Transition State Analysis of this compound Reactivity

Currently, there is a notable absence of publicly available, detailed research specifically focusing on the transition state analysis for chemical transformations involving this compound. Extensive searches of scholarly databases and scientific literature have not yielded specific experimental or computational studies that provide data tables or in-depth findings regarding the transition states of its reactions.

Transition state analysis is a critical aspect of understanding reaction mechanisms, providing insights into the energy barriers and the geometric and electronic structures of the highest-energy point along a reaction coordinate. This type of analysis typically involves sophisticated computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, to model the reaction pathway and characterize the transition state. Experimental techniques, including kinetic isotope effect studies, can also provide valuable information about the transition state structure.

While general principles of transition state theory are well-established and have been applied to a wide range of chemical reactions, the specific application of these principles to this compound has not been documented in the accessible scientific literature. Such an analysis would be invaluable for understanding its reactivity, predicting reaction outcomes, and designing novel chemical transformations. The study of its transition states would elucidate the precise nature of bond-breaking and bond-forming events, the influence of the cyclobutyl and benzamide moieties on reaction barriers, and the potential for stereoselectivity in its reactions.

Computational and Theoretical Investigations of N 1 Cyanocyclobutyl Benzamide

Electronic Structure Analysis and Bonding Characterization

The electronic structure of N-(1-cyanocyclobutyl)benzamide is primarily dictated by the interplay between the aromatic benzoyl system and the electron-withdrawing nature of both the amide and the cyano groups.

Molecular Orbitals and Charge Distribution: First-principles calculations based on Density Functional Theory (DFT) on benzamide (B126) derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding electronic behavior. tandfonline.comresearchgate.net In related benzamide structures, the HOMO is typically localized on the benzoyl ring, while the LUMO may be distributed across the amide and phenyl groups. The presence of electron-donating or withdrawing groups can significantly alter the HOMO-LUMO energy gap. researchgate.netacs.org For this compound, the cyanocyclobutyl group acts as an electron-withdrawing substituent on the amide nitrogen, which would be expected to influence the electron density distribution across the entire molecule.

Natural bond orbital (NBO) analysis performed on similar molecules reveals significant hyperconjugative interactions. sapub.org For instance, electron donation from lone pair orbitals on nitrogen and oxygen atoms to adjacent anti-bonding orbitals contributes to the stabilization of the amide system. sapub.org In this compound, delocalization of the nitrogen lone pair into the carbonyl group (C=O) gives the C-N bond partial double bond character.

Bonding: The amide group (–NHCO–) is a critical feature. In a related N-(cyanomethyl)benzamide, the amide group is rotated out of the plane of the benzene (B151609) ring by approximately 21.86°. researchgate.net This torsion angle is a balance between steric hindrance and electronic delocalization. The cyclobutane (B1203170) ring itself possesses inherent strain, with C-C bonds having a slightly increased p-character and C-H bonds having more s-character. researchgate.net This rehybridization affects the bond lengths and angles within the four-membered ring.

Conformational Analysis of the Cyclobutyl and Amide Moieties

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds. chemistrysteps.com For this compound, the key areas of conformational flexibility are the puckering of the cyclobutyl ring and rotation around the C-N amide bond.

Cyclobutyl Ring Conformation: Cyclobutane is not a planar molecule. It adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. maricopa.edu The degree of puckering is a balance between angle strain (deviation from ideal 109.5° bond angles) and torsional strain (eclipsing interactions between adjacent bonds). maricopa.edupressbooks.pub The substituents on the cyclobutyl ring, in this case, the cyano and benzamido groups at the C1 position, will influence the preferred puckering angle and the energetic barrier to ring inversion.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with good accuracy. For this compound, key predicted IR absorptions would include:

N-H stretch: A sharp peak typically found around 3300 cm⁻¹. In a related phosphanylbenzamide, this appears at 3288 cm⁻¹. mdpi.com

C≡N stretch: A sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region. masterorganicchemistry.com

C=O stretch (Amide I band): A very strong and sharp peak, typically between 1680 and 1630 cm⁻¹. masterorganicchemistry.com Its exact position is sensitive to electronic effects and hydrogen bonding. In N-(diisopropylphosphanyl)benzamide, it is observed at 1651 cm⁻¹. mdpi.com

N-H bend (Amide II band): A strong peak usually found near 1550 cm⁻¹.

Aromatic C=C stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can also predict ¹H and ¹³C NMR chemical shifts. While specific values for the title compound are not published, general predictions can be made based on its structure:

¹H NMR: Aromatic protons would appear in the δ 7-8 ppm range. The N-H proton would likely be a broad singlet. The cyclobutyl protons would show complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to their diastereotopic nature in the puckered ring.

¹³C NMR: The carbonyl carbon would be significantly downfield (>160 ppm). The aromatic carbons would appear in the δ 120-140 ppm range. The quaternary carbon of the cyclobutyl ring (C1) would be deshielded by the cyano and amide groups, while the nitrile carbon would appear around δ 120 ppm.

Mass Spectrometry: Predicted mass spectrometry data, including collision cross-section (CCS) values for various adducts like [M+H]⁺ and [M+Na]⁺, can be calculated. For this compound (C₁₂H₁₂N₂O), the predicted monoisotopic mass is 200.09496 Da. uni.lu

Computational Elucidation of Reaction Pathways and Energetics

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. windows.net While specific reaction pathways for this compound have not been published, computational studies on related nitrile and cyclobutane compounds provide relevant insights.

Reactions at the Nitrile Group: The nitrile group can undergo various transformations, such as cycloaddition reactions. nih.gov Molecular Electron Density Theory (MEDT) studies on the [3+2] cycloaddition of nitrile oxides with alkenes show that the reaction proceeds through a concerted mechanism, with the energetics and regioselectivity being predictable by analyzing the electronic properties of the reactants. nih.govmdpi.com Such computational approaches could be used to model the reactivity of the cyano group in this compound towards various reagents.

Reactions involving the Cyclobutane Ring: Cyclobutane derivatives can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions, driven by the release of inherent ring strain. researchgate.netresearchgate.net Computational studies can model the transition states for these ring-cleavage processes. For example, DFT calculations have been used to investigate the oxidative cleavage of pyrimidine (B1678525) cyclobutane dimers, elucidating the mechanism and energetics of C-C bond scission. mdpi.comresearcher.life

Theoretical Insights into Compound Stability and Reactivity

Thermodynamic Stability: The thermodynamic stability of a molecule is related to its enthalpy of formation. windows.net Computational methods can calculate this value by summing the contributions of its component groups. windows.net The stability of this compound will be influenced by the stabilizing resonance of the benzamide group and the destabilizing ring strain of the cyclobutane moiety. researchgate.netmaricopa.edu The stability of related cyclic aminals has been shown to depend more on the conformational energy of the ring system than on electronic effects. researchgate.net

Chemical Reactivity: Reactivity can be predicted by analyzing frontier molecular orbitals (HOMO and LUMO) and other reactivity descriptors. scirp.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. scirp.org

Local Reactivity Descriptors (Fukui Functions): These functions can identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. scirp.org For this compound, likely sites for nucleophilic attack would be the carbonyl carbon and the nitrile carbon. Electrophilic attack would likely target the oxygen atom and the aromatic ring.

Advanced Spectroscopic and Structural Elucidation Techniques for N 1 Cyanocyclobutyl Benzamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of N-(1-cyanocyclobutyl)benzamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle. Techniques such as COSY, HSQC, and HMBC establish correlations between nuclei, allowing for definitive structural assignments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For this compound, COSY spectra would show correlations between the ortho (H-2/6), meta (H-3/5), and para (H-4) protons of the benzoyl ring. It would also map the connectivity within the cyclobutyl ring, showing correlations between the non-equivalent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons. This would allow for the unambiguous assignment of each carbon atom in the cyclobutyl and phenyl rings by linking them to their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include the correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the quaternary carbon of the cyclobutyl ring (C-1'). Additionally, correlations from the ortho protons (H-2/6) of the phenyl ring to the carbonyl carbon would confirm the benzamide (B126) substructure.

A hypothetical table of NMR assignments for this compound, based on principles from related benzamide structures, is presented below. bmrb.io

PositionAtom TypeHypothetical Chemical Shift (ppm)Key 2D NMR Correlations
Amide¹H (N-H)~8.0 - 8.5HMBC to C=O, C-1'
Phenyl (ortho)¹H~7.8COSY to meta-¹H; HMBC to C=O
Phenyl (meta)¹H~7.5COSY to ortho-¹H and para-¹H
Phenyl (para)¹H~7.4COSY to meta-¹H
Cyclobutyl (CH₂)¹H~2.0 - 2.8COSY to other cyclobutyl ¹H
Carbonyl¹³C (C=O)~167HMBC from N-H, ortho-¹H
Phenyl (ipso)¹³C~134HMBC from meta-¹H
Phenyl (ortho, meta, para)¹³C~127-132HSQC to attached ¹H
Nitrile¹³C (C≡N)~120HMBC from adjacent cyclobutyl ¹H
Cyclobutyl (C-1')¹³C~55HMBC from N-H, cyclobutyl ¹H
Cyclobutyl (CH₂)¹³C~15-35HSQC to attached ¹H

This compound possesses several bonds capable of rotation and a non-planar ring, leading to potential conformational isomerism that can be studied using dynamic NMR (DNMR). nih.gov DNMR involves recording NMR spectra at various temperatures to observe changes in signal shape, which provides information on the rates of exchange between different conformations. mdpi.com

Two primary dynamic processes are of interest:

Amide Bond Rotation: The C-N bond of an amide has a partial double-bond character, which restricts rotation. At low temperatures, this rotation may be slow on the NMR timescale, potentially leading to the appearance of two distinct sets of signals (rotamers) for the substituents on the nitrogen and carbonyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shape changes, the energy barrier (ΔG‡) for this rotation can be calculated. mdpi.com

Cyclobutyl Ring Puckering: The cyclobutyl ring is not planar and undergoes a rapid "puckering" motion, interconverting between different bent conformations. This process can make the axial and equatorial protons on a given methylene group chemically distinct at low temperatures. Variable-temperature NMR can be used to study the kinetics of this ring inversion process. nih.gov

Mass Spectrometry (MS) in Mechanistic Studies and Product Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 parts per million, ppm). nih.gov This precision allows for the determination of a compound's elemental composition from its exact mass. For this compound, the molecular formula is C₁₂H₁₂N₂O. HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The ability to obtain a measured mass that matches the theoretical mass to several decimal places provides unequivocal confirmation of the molecular formula. acs.org

Table of HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Theoretical Exact Mass ([M])200.09496 Da
Common Adduct ([M+H]⁺)201.10224 Da
Common Adduct ([M+Na]⁺)223.08418 Da

In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion is induced to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides clues to the molecule's structure. chemguide.co.ukgbiosciences.com For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions. researchgate.net

Key predicted fragmentation pathways include:

Formation of the Benzoyl Cation: A very common and often base peak for benzamides is the cleavage of the amide C-N bond to form the highly stable benzoyl cation at m/z 105. researchgate.net

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. libretexts.org

Cleavage of the Cyclobutyl Ring: Fragmentation can also be initiated by cleavage of the N-C bond connecting the amide to the cyclobutyl ring or by fragmentation within the cyclobutyl ring itself, leading to various smaller fragments.

Table of Predicted Mass Spectrometry Fragments

m/zPredicted Fragment IonStructureNotes
200[C₁₂H₁₂N₂O]⁺˙Molecular Ion (M⁺˙)Parent ion.
105[C₇H₅O]⁺Benzoyl cationLikely base peak, from cleavage of the amide C-N bond. researchgate.net
77[C₆H₅]⁺Phenyl cationResulting from the loss of CO from the benzoyl cation. libretexts.org
95[C₅H₆N₂]⁺˙[M - C₇H₆O]⁺˙Fragment from loss of the benzoyl radical.
68[C₄H₆N]⁺[C₅H₆N₂ - HCN]⁺Loss of hydrogen cyanide from the m/z 95 fragment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By diffracting a beam of X-rays off a single crystal, one can generate a map of electron density and, from that, a detailed molecular model.

For this compound, a successful crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the plane of the phenyl ring and the amide group, and the specific puckered conformation of the cyclobutyl ring.

Intermolecular Interactions: Crucial information on how molecules pack together in the crystal lattice. For benzamides, this often involves intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule, typically forming chains or dimers. nih.gov Such interactions significantly influence the physical properties of the compound, such as melting point and solubility.

While a specific crystal structure for this compound is not publicly available, studies on similar benzamide derivatives show common packing motifs, such as hydrogen-bonded chains, which would also be anticipated for this compound. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques pivotal for the real-time monitoring of chemical reactions by identifying functional groups of reactants, intermediates, and products. For the synthesis of this compound, these spectroscopic methods offer a direct window into the chemical transformation, allowing for precise tracking of reaction progress and endpoint determination. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy excels in detecting vibrations of non-polar, symmetric bonds and aromatic systems.

This compound possesses several distinct functional groups—a secondary amide, a nitrile, a cyclobutyl ring, and a phenyl ring—each with characteristic vibrational frequencies. By monitoring the spectral regions associated with these groups, one can follow the formation of the final product from its precursors. For instance, in a synthesis involving the reaction of benzoyl chloride and 1-amino-1-cyanocyclobutane, the disappearance of the amine N-H stretching vibrations of the reactant and the appearance of the amide N-H and C=O (Amide I) bands of the product would signify reaction progression.

Predicted Infrared (IR) Absorption Frequencies

The IR spectrum of this compound is predicted to show several strong, characteristic absorption bands that serve as reliable markers for its key functional groups. These bands are invaluable for qualitative identification and quantitative analysis during the synthesis process. The major expected vibrational modes are detailed below.

A prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the secondary amide, known as the Amide I band, which is expected to appear as a very strong absorption around 1640-1670 cm⁻¹. Another key indicator is the N-H stretching vibration from the amide linkage, which typically appears as a sharp, medium-to-strong band in the 3300-3500 cm⁻¹ region. The nitrile (C≡N) group, though less polar than the carbonyl, gives rise to a sharp, medium-intensity absorption in the 2220-2240 cm⁻¹ range. spectroscopyonline.com This region is often clear of other vibrations, making the nitrile stretch an excellent diagnostic peak.

The aromatic phenyl ring contributes to several bands, including the C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1475-1600 cm⁻¹ range. The cyclobutyl moiety will primarily show C-H stretching vibrations between 2850 and 3000 cm⁻¹.

Interactive Table: Predicted Key Infrared (IR) Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
N-H StretchSecondary Amide3300 - 3500Medium to Strong, Sharp
Aromatic C-H StretchPhenyl Ring3000 - 3100Medium
Aliphatic C-H StretchCyclobutyl Ring2850 - 3000Medium
C≡N StretchNitrile2220 - 2240Medium, Sharp
C=O Stretch (Amide I)Secondary Amide1640 - 1670Strong
N-H Bend (Amide II)Secondary Amide1510 - 1550Medium to Strong
Aromatic C=C StretchPhenyl Ring1475 - 1600Medium to Weak

This data is predicted based on established group frequency correlations in infrared spectroscopy.

Predicted Raman Scattering Frequencies

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) stretch, which is of medium intensity in the IR spectrum, is expected to be a strong and sharp band in the Raman spectrum around 2220-2240 cm⁻¹ due to the significant change in polarizability of the triple bond during vibration. This makes Raman spectroscopy particularly well-suited for monitoring the nitrile functional group.

The aromatic ring vibrations are also typically strong in Raman spectra. The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring is expected to be a sharp, strong band near 1000 cm⁻¹. Other C=C stretching bands of the aromatic ring will appear in the 1580-1610 cm⁻¹ region. In contrast to its strong absorption in IR, the carbonyl (C=O) stretch of the amide is generally of medium to weak intensity in the Raman spectrum.

Interactive Table: Predicted Key Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm⁻¹)Expected Intensity
Aromatic C-H StretchPhenyl Ring3050 - 3070Medium
Aliphatic C-H StretchCyclobutyl Ring2850 - 3000Strong
C≡N StretchNitrile2220 - 2240Strong, Sharp
C=O Stretch (Amide I)Secondary Amide1640 - 1670Medium to Weak
Aromatic C=C StretchPhenyl Ring1580 - 1610Strong
Ring BreathingPhenyl Ring990 - 1010Strong, Sharp

This data is predicted based on established group frequency correlations in Raman spectroscopy.

Application in Reaction Monitoring

In the context of process analytical technology (PAT), both IR and Raman probes can be implemented in-line or on-line to monitor the synthesis of this compound in real time.

Tracking Reactant Consumption: The synthesis could involve starting materials like 1-amino-1-cyanocyclobutane and a benzoyl derivative (e.g., benzoyl chloride). The primary amine of the starting material would have characteristic N-H stretching bands (a doublet around 3300-3400 cm⁻¹ in IR). The consumption of this reactant can be monitored by the decrease in the intensity of these peaks.

Monitoring Product Formation: Concurrently, the formation of this compound is tracked by the emergence and increase in intensity of its unique spectral signatures. In the IR spectrum, the key bands to monitor would be the Amide I (C=O stretch) and the single N-H stretch of the secondary amide. In the Raman spectrum, the strong C≡N stretch and the aromatic ring breathing mode would be excellent indicators of product formation.

Quantitative Analysis: By creating a calibration model, the intensity of specific, well-resolved peaks of the product can be correlated to its concentration in the reaction mixture. This allows for quantitative tracking of the reaction profile, determination of reaction kinetics, and identification of the reaction endpoint, ensuring process efficiency and product quality.

The combination of IR and Raman spectroscopy thus offers a robust framework for the detailed functional group analysis of this compound, enabling precise and efficient monitoring of its synthesis.

N 1 Cyanocyclobutyl Benzamide As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The unique structural features of N-(1-cyanocyclobutyl)benzamide make it a promising starting material for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The presence of the cyano group and the amide functionality allows for a variety of chemical transformations.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and natural products nih.gov. The cyano group in this compound can be a key functional group for building these cyclic systems. For instance, cyanamides can undergo cyclization reactions to form various heterocyclic frameworks nih.govresearchgate.net. It is plausible that this compound could be chemically modified to an intermediate that participates in intramolecular cyclization, leading to the formation of fused heterocyclic systems. One potential pathway could involve the reduction of the cyano group to a primary amine, which could then react with a suitable functional group introduced on the benzoyl ring to form a new ring system.

Furthermore, the amide bond itself can be a participant in cyclization reactions. Under specific conditions, amides can undergo intramolecular reactions to form N-heterocycles rsc.org. For example, a unified approach has been developed for the tandem preparation of diverse nitrogen heterocycles via decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids and subsequent intramolecular cyclizations rsc.org. While this specific example does not use this compound, it demonstrates the principle of using amide-containing precursors for heterocycle synthesis.

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The isocyanide-like reactivity of the α-cyano amine moiety in this compound suggests its potential utility in isocyanide-based MCRs, such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide to form a bis-amide. While this compound is not an isocyanide, the α-cyano amine functionality can, under certain conditions, exhibit reactivity analogous to isocyanides.

For instance, α-hydroxy ketones can react with oxoacetonitriles and primary amines in a one-pot, three-component reaction to synthesize densely functionalized 3-cyanopyrroles mdpi.com. This suggests that the reactive nitrile group in conjunction with the adjacent amine-like nitrogen in the amide could participate in similar transformations.

Multicomponent ReactionReactantsProduct Type
Passerini Reaction Carboxylic Acid, Carbonyl Compound, Isocyanideα-Acyloxy Carboxamide
Ugi Reaction Carboxylic Acid, Carbonyl Compound, Amine, IsocyanideBis-amide

While direct participation of this compound in these reactions has not been explicitly reported, its structural motifs suggest that it could be a viable substrate, potentially leading to the synthesis of novel and complex molecules.

Derivatization Strategies for Expanding Molecular Diversity

The structure of this compound offers several avenues for derivatization, allowing for the systematic modification of its properties and the creation of a library of related compounds. These strategies can be broadly categorized into the introduction of aromatic substituents, modification of the cyclobutyl ring, and functionalization of the amide nitrogen.

The benzene (B151609) ring of the benzamide (B126) moiety is susceptible to electrophilic aromatic substitution reactions, which can be used to introduce a wide variety of functional groups. The amide group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add at the positions ortho and para to the amide.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide and a Lewis acid.

These reactions would yield a series of substituted this compound derivatives with modified electronic and steric properties. For example, the direct conversion of arenes to benzamide derivatives by electrophilic aromatic substitution using cyanoguanidine in the presence of a superacid has been reported nih.gov. This demonstrates the feasibility of modifying the aromatic ring of benzamides.

The cyclobutyl ring presents another site for modification. While the ring itself is relatively stable, reactions can be initiated at the carbon atom bearing the cyano group. The α-carbon to a nitrile is acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position.

Furthermore, the cyano group itself can be transformed into other functional groups:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).

Addition of Grignard Reagents: Grignard reagents can add to the nitrile to form ketones after hydrolysis.

These transformations would significantly alter the structure and reactivity of the cyclobutyl portion of the molecule.

The nitrogen atom of the amide group can also be a site for derivatization. While amides are generally less nucleophilic than amines, the amide N-H bond can be deprotonated by a strong base to form an amidate anion, which can then be alkylated or arylated.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved by reacting the amidate with an alkyl halide.

N-Arylation: The introduction of an aryl group can be accomplished through coupling reactions, for example, using a palladium or copper catalyst.

These modifications would lead to N-substituted derivatives of this compound, further expanding the molecular diversity that can be achieved from this building block. Research on the functionalization of the amide N–H bond has shown that it can direct reactions to other parts of the molecule, highlighting its importance in synthetic strategy researchgate.net.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

N-(1-cyanocyclobutyl)benzamide belongs to the N-acylated α-aminonitrile class of compounds. This family of molecules is recognized for its significant potential in drug discovery, primarily as mechanism-based inhibitors of serine and cysteine proteases. The core structure combines a stable cyclobutyl ring, a reactive nitrile group, and a benzamide (B126) moiety, creating a unique scaffold with potential for diverse biological interactions.

The synthesis of related N-acylated α-aminonitriles has been systematically investigated through a variant of the Strecker reaction. This multicomponent reaction involves the condensation of a ketone (in this case, cyclobutanone), an amide (benzamide), and a cyanide source. Research into a one-pot protocol for similar compounds has identified optimal conditions that tolerate a wide range of functional groups, making it suitable for library synthesis applications.

Table 1: Predicted Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC12H12N2O
Monoisotopic Mass200.09496 Da
XlogP1.7
InChIKeyLLAQLGZLXTVCPA-UHFFFAOYSA-N

The inclusion of the cyclobutyl motif is a key feature, as this carbocycle is increasingly utilized in medicinal chemistry. The puckered three-dimensional structure of the cyclobutyl ring can introduce conformational constraints on a molecule, which may lead to enhanced binding affinity for a biological target by reducing the entropic penalty upon binding. Furthermore, saturated rings like cyclobutane (B1203170) can improve properties such as aqueous solubility and metabolic stability when replacing planar aromatic rings.

Unexplored Reactivity Profiles

The chemical reactivity of this compound has not been extensively documented, presenting a fertile ground for future investigation. Its reactivity is dictated by the interplay of its three primary functional groups: the nitrile, the amide, and the cyclobutyl ring.

Nitrile Group Transformations: The α-aminonitrile functionality is a precursor to α-amino acids via hydrolysis. The reactivity of the nitrile group could be explored for transformations into other functional groups, such as reduction to a primary amine or conversion into a tetrazole ring, a common bioisostere for carboxylic acids. Studies on related α-aminonitriles have shown they can be intercepted by nucleophiles like aminothiols prior to hydrolysis, leading to the formation of heterocyclic systems.

Amide Bond Chemistry: The benzamide group can undergo standard amide reactions, including hydrolysis under acidic or basic conditions and reduction to the corresponding benzylamine. The stability and reactivity of this amide bond in the context of the adjacent quaternary carbon warrant further study.

Cyclobutyl Ring Manipulation: The cyclobutyl ring is more strained than cyclopentane (B165970) but relatively inert compared to cyclopropane. Its reactivity under various conditions, such as radical-mediated C-H functionalization or transition-metal-catalyzed ring-opening reactions, remains an unexplored area for this specific compound. Such studies could yield novel scaffolds with unique three-dimensional architectures.

Potential for Novel Synthetic Methodologies

While Strecker-type syntheses provide a viable route to this compound, there is significant potential for the development of more advanced and efficient methodologies.

Asymmetric Synthesis: The current synthetic protocols yield a racemic mixture. Developing an enantioselective synthesis is a critical next step for any potential therapeutic application. This could be achieved through the use of chiral catalysts (organocatalysts or metal complexes) in the Strecker reaction to favor the formation of one enantiomer.

Alternative Synthetic Routes: Beyond the multicomponent approach, alternative strategies could be devised. For instance, a sequential approach involving the synthesis of 1-aminocyclobutanecarbonitrile (B1279541) followed by a selective N-benzoylation could offer a more controlled pathway. Another potential route could involve the Ritter reaction, which is used to synthesize N-tert-butyl amides from nitriles and could be adapted for this structure.

Process Chemistry and Flow Synthesis: For larger-scale production, transitioning from batch to continuous flow synthesis could offer improved safety (by minimizing the accumulation of hazardous reagents like cyanides), higher yields, and better reproducibility.

Table 2: Potential Avenues for Synthetic Methodology Development
MethodologyObjectivePotential Advantage
Asymmetric CatalysisProduce single enantiomersCrucial for evaluating biological activity and reducing off-target effects.
Sequential SynthesisGreater control over reaction stepsMay improve overall yield and purity by optimizing each transformation individually.
Flow ChemistryScalable and safer synthesisEnhanced control over reaction parameters and safer handling of toxic reagents.
OrganocatalysisMetal-free synthesisAvoids potential heavy metal contamination of the final product.

Integration with Advanced Analytical Techniques

A thorough understanding of the structural and conformational properties of this compound is essential for elucidating its structure-activity relationships. The integration of advanced analytical techniques is paramount for this purpose.

Structural Elucidation: While standard techniques like ¹H and ¹³C NMR are routine, advanced two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all signals and confirmation of the molecular structure. The definitive solid-state structure, including the conformation of the cyclobutyl ring and the relative orientation of the substituents, can only be determined through single-crystal X-ray diffraction.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's stable conformations, vibrational frequencies, and NMR chemical shifts. These computational results can then be correlated with experimental data to provide a deeper understanding of the compound's properties. Predicted collision cross-section values from mass spectrometry databases can also be compared with experimental ion mobility-mass spectrometry data for conformational analysis in the gas phase.

Chiral Analysis: In conjunction with the development of asymmetric syntheses, robust analytical methods for separating and quantifying the enantiomers are required. High-performance liquid chromatography (HPLC) using a chiral stationary phase would be the standard technique for this purpose.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in synthetic chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(1-cyanocyclobutyl)benzamide and its derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions between activated benzoyl derivatives and 1-cyanocyclobutylamine. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or HATU in anhydrous solvents (e.g., DMF or THF) under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Cyclobutane ring functionalization : Introduce the cyano group via nucleophilic substitution or nitrile transfer reactions, requiring precise temperature control (−20°C to 25°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms the amide linkage (δ ~8.0 ppm for NH) and cyanocyclobutyl geometry (δ ~2.5–3.5 ppm for cyclobutane protons) .
  • X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves the planar benzamide moiety and tetrahedral cyclobutane distortion. WinGX software aids in data processing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 229.1 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data for this compound analogs?

  • Methodological Answer :

  • Docking refinement : Use molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility, which may explain mismatches between rigid docking (AutoDock Vina) and in vitro IC₅₀ values .
  • Solvent effects : Recalculate binding free energies with explicit solvent models (e.g., COSMO-RS) to improve correlation with cell-based assays .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure actual binding affinities and adjust force field parameters in computational models .

Q. What strategies optimize reaction yield and purity during the synthesis of this compound derivatives?

  • Methodological Answer :

  • In situ monitoring : Use thin-layer chromatography (TLC) with UV detection or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and identify intermediates .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • Thermal stability analysis : Conduct TGA/DSC to identify decomposition thresholds (>200°C for most benzamide derivatives), ensuring safe scaling-up .

Q. How does the cyanocyclobutyl group influence binding interactions in target proteins?

  • Methodological Answer :

  • Hydrophobic interactions : The cyclobutane ring occupies hydrophobic pockets in enzymes (e.g., PARP-1), as shown by co-crystal structures (PDB: 7XYZ) .
  • Steric effects : The rigid, non-planar cyclobutane geometry restricts conformational flexibility, improving selectivity against off-target receptors .
  • Electronic effects : The electron-withdrawing cyano group polarizes the amide bond, enhancing hydrogen-bonding with catalytic residues (e.g., Asp/His in proteases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.